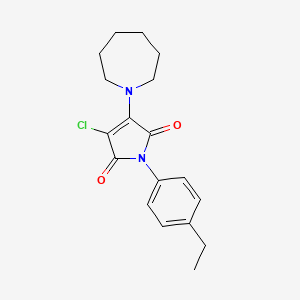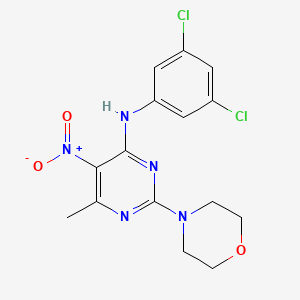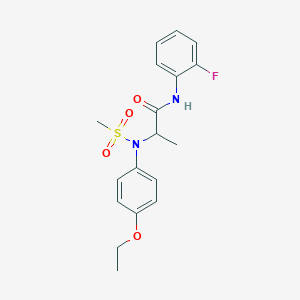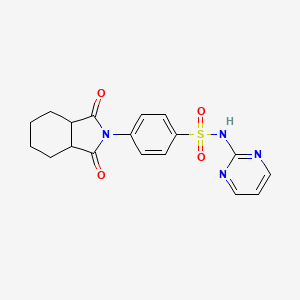![molecular formula C15H15BrN4O3 B3967482 4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967482.png)
4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Descripción general
Descripción
The compound '4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)' is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. This compound is also known as 'Ligand 1' and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 'Ligand 1' is not fully understood. However, studies have shown that the compound binds to specific receptors in the body, leading to various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, leading to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
'Ligand 1' has shown various biochemical and physiological effects in scientific research. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, leading to the suppression of inflammation. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the brain. This effect has potential implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 'Ligand 1' in lab experiments include its synthetic availability and its potential as a lead compound for the development of new drugs. However, the limitations of using 'Ligand 1' in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 'Ligand 1.' One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 'Ligand 1' and its potential implications for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 'Ligand 1' is a synthetic compound that has shown promising results in various scientific research applications. The compound has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. While there are limitations to using 'Ligand 1' in lab experiments, the compound's potential as a lead compound for the development of new drugs makes it an important area of study for future research.
Aplicaciones Científicas De Investigación
'Ligand 1' has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 'Ligand 1' has also been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
4-[(3-bromo-4-hydroxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3/c1-6-11(14(22)19-17-6)13(12-7(2)18-20-15(12)23)8-3-4-10(21)9(16)5-8/h3-5,13,21H,1-2H3,(H2,17,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEZOGHRYPBKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)O)Br)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B3967411.png)

![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)
![9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)
![1-methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967446.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)
![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)


![1-[1-(2-chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3967491.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)
![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)
